molecular formula C18H22N2O4S B4199652 2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE

2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B4199652
M. Wt: 362.4 g/mol
InChI Key: GEXOWRYERULUJN-UHFFFAOYSA-N
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Description

2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with a unique structure that combines a sulfonyl group, a phenylethyl group, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-methoxy-3-methylbenzenesulfonyl chloride, is prepared by reacting 4-methoxy-3-methylbenzenesulfonic acid with thionyl chloride.

    Amide bond formation: The sulfonyl chloride is then reacted with glycine ethyl ester in the presence of a base such as triethylamine to form the corresponding sulfonyl glycine ester.

    Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the sulfonyl glycine.

    Coupling with phenylethylamine: Finally, the sulfonyl glycine is coupled with 2-phenylethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Electrophilic reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination are used.

Major Products

    Oxidation: 4-hydroxy-3-methylphenylsulfonyl derivative.

    Reduction: 4-methoxy-3-methylphenylsulfide derivative.

    Substitution: 4-nitro-3-methylphenylsulfonyl derivative or 4-bromo-3-methylphenylsulfonyl derivative.

Scientific Research Applications

2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
  • N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
  • N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide

Uniqueness

2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE is unique due to the presence of both the methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfonyl and glycinamide moieties provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-14-12-16(8-9-17(14)24-2)25(22,23)20(13-18(19)21)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXOWRYERULUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE
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2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE
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2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE
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2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE
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2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 6
2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE

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